molecular formula C12H16N2O B1377552 2-(2-Phenylethyl)-3,4-dihydropyrimidin-4-one CAS No. 1251377-90-8

2-(2-Phenylethyl)-3,4-dihydropyrimidin-4-one

Cat. No. B1377552
M. Wt: 204.27 g/mol
InChI Key: FOJLDMFLRVZBOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, Phenethyl acetate can be synthesized using acyltransferase from Mycobacterium smegmatis in water . The enzyme is entrapped in a tetramethoxysilane gel network, which increases its selectivity for the transesterification reaction over the hydrolysis reaction . The synthesis technology of 2-phenethyl acetate using the immobilized enzyme in water was optimized with vinyl acetate used as acyl donor .


Molecular Structure Analysis

The molecular structure of related compounds like Phenethyl acetate has been analyzed . It has a molecular formula of C10H12O2 and a molecular weight of 164.2011 . The structure can be viewed as a 3D model .


Chemical Reactions Analysis

The chemical reactions involving related compounds like Phenethyl acetate have been studied . For instance, Phenethyl acetate can be synthesized in a solvent-free system using a packed bed bioreactor through immobilized lipase-catalyzed transesterification of ethyl acetate with 2-phenylethyl alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like Phenethyl acetate have been analyzed . Phenethyl acetate is a colorless liquid with a rose and honey scent and a raspberry-like taste . It is highly flammable and causes severe skin burns and eye damage .

Scientific Research Applications

Synthesis and Environmental Considerations

Researchers have developed environmentally friendly methods for synthesizing 3,4-dihydropyrimidin-2(1H)-ones, including the compound of interest, using alcohols as starting materials. These methods aim to produce derivatives with therapeutic and pharmacological properties under aqueous conditions, free from heavy metal impurities, showcasing the compound's role in sustainable pharmaceutical chemistry (Kęciek et al., 2020).

Medicinal Chemistry and Therapeutic Potential

Dihydropyrimidinones, including variations of the compound, act as versatile scaffolds in medicinal chemistry, showing a broad spectrum of biological activities. Their structural modifications, particularly at the C-5 position, significantly enhance their bioactivity, making them a significant template for developing various therapeutic agents (Rathwa et al., 2018).

DNA Binding and Antitumor Properties

Specific derivatives of 3,4-dihydropyrimidin-2(1H)-ones have been investigated for their DNA binding properties and potential as antitumor agents. Studies demonstrate their capability to intercalate with DNA, inhibiting tumor cell growth and indicating their therapeutic potential in cancer treatment (Wang et al., 2013).

Biological Activity and Drug Development

The compound and its analogues have been the focus of studies exploring their biological activities, including their use in designing new biologically active compounds. This research aims to understand the pharmacological profiles of these derivatives and their potential applications in medicine as single pharmaceutical agents or parts of compositions, highlighting their significance in the development of new drugs (Shkurko et al., 2016).

Safety And Hazards

The safety and hazards associated with related compounds like Phenethyl acetate have been documented . It is highly flammable and causes severe skin burns and eye damage . It may cause respiratory irritation and is suspected of causing cancer .

properties

IUPAC Name

2-(2-phenylethyl)-1,3-diazinan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12-8-9-13-11(14-12)7-6-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJLDMFLRVZBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(NC1=O)CCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylethyl)-1,3-diazinan-4-one

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